molecular formula C18H16N2O2S B2443499 (E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide CAS No. 2094963-82-1

(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide

Cat. No.: B2443499
CAS No.: 2094963-82-1
M. Wt: 324.4
InChI Key: LCZGMJDKAHDLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a member of the class of sulfonamides and has a molecular formula of C20H18N2O2S.

Mechanism of Action

The mechanism of action of (E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is also believed to exert its antibacterial properties by inhibiting the synthesis of bacterial cell walls. Its anti-inflammatory properties are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been shown to have antioxidant properties and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide in lab experiments include its potential as a treatment for cancer, bacterial infections, and inflammatory diseases. Its antioxidant properties and ability to improve glucose metabolism also make it a promising compound for further study. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are many future directions for the study of (E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide. These include further studies on its anticancer properties, antibacterial properties, and anti-inflammatory properties. Additionally, further studies could be conducted on its antioxidant properties and its potential as a treatment for metabolic disorders. Further research could also be conducted on the synthesis of this compound to improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of (E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide can be achieved through a multistep synthetic route. The first step involves the preparation of 3-(2-oxoazetidin-1-yl)aniline, which is then reacted with 3-bromobenzyl bromide to form 3-(3-bromobenzyl)-2-oxoazetidine. The final step involves the reaction of 3-(3-bromobenzyl)-2-oxoazetidine with 3-phenylthioprop-2-enoyl chloride to form this compound.

Scientific Research Applications

(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial properties and has shown activity against various bacterial strains. Additionally, it has been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.

Properties

IUPAC Name

(E)-N-[3-(2-oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-17(10-12-23-16-7-2-1-3-8-16)19-14-5-4-6-15(13-14)20-11-9-18(20)22/h1-8,10,12-13H,9,11H2,(H,19,21)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZGMJDKAHDLRL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC(=C2)NC(=O)C=CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1=O)C2=CC=CC(=C2)NC(=O)/C=C/SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.